Carmustine

Description

Properties

IUPAC Name |

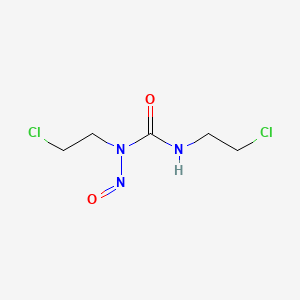

1,3-bis(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOEMSEDOSKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O2 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022743 | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Light yellow powder, Light yellow powder that melts to an oily liquid | |

CAS No. |

154-93-8 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmustine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68WG3173Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 to 90 °F (NTP, 1992), 31 °C | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carmustine's Mechanism of Action in Glioblastoma Multiforme: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of carmustine (BCNU) against glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical principles with field-proven experimental insights to offer a comprehensive understanding of this compound's therapeutic activity and the challenges of resistance.

The Therapeutic Challenge: this compound in the Context of Glioblastoma

Glioblastoma Multiforme (GBM): A Formidable Adversary

Glioblastoma is a grade IV brain tumor known for its aggressive, infiltrative growth and profound resistance to therapy.[3][4] The standard of care, which includes surgical resection followed by radiation and chemotherapy, offers only a modest improvement in patient survival, underscoring the urgent need for a deeper understanding of therapeutic mechanisms.[3][5] A key obstacle in treating GBM is the blood-brain barrier (BBB), which severely restricts the entry of most systemic chemotherapeutic agents into the central nervous system.[4][6]

This compound (BCNU): A Lipophilic Nitrosourea for Brain Tumor Therapy

This compound, or 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is a nitrogen mustard derivative belonging to the nitrosourea class of anticancer drugs.[7][8][9] Its high lipophilicity is a critical feature, enabling it to cross the BBB and reach therapeutic concentrations within the brain.[7][8] This property has established this compound as a cornerstone in the treatment of malignant gliomas for decades.[10]

This compound is administered either intravenously or, more innovatively, via biodegradable wafers (Gliadel®) implanted directly into the tumor resection cavity.[8][9][10] This local delivery strategy achieves high interstitial drug concentrations over several weeks while minimizing systemic toxicity, targeting residual tumor cells that surgery cannot reach.[3][10]

Core Mechanism of Action: A Multi-pronged Cytotoxic Assault

This compound is a cell-cycle non-specific alkylating agent, meaning it can exert its cytotoxic effects at any phase of the cell cycle.[8][11] Its activity is not direct; it must first undergo spontaneous, non-enzymatic decomposition under physiological conditions to form its reactive, cytotoxic moieties.[11]

Spontaneous Bioactivation

In the aqueous environment of the body, this compound breaks down into two key reactive intermediates: a 2-chloroethyl diazonium ion and 2-chloroethyl isocyanate . These two molecules are responsible for the dual mechanisms of this compound's antitumor activity: DNA alkylation and protein carbamoylation, respectively.[11][12]

DNA Alkylation and Interstrand Cross-Linking: The Primary Lethal Lesion

The principal mechanism of this compound's cytotoxicity stems from the alkylating activity of the 2-chloroethyl diazonium ion.[8][12] This highly reactive electrophile covalently attaches a chloroethyl group to nucleophilic sites on DNA bases, with a strong preference for the O⁶ position of guanine.[7][8][12]

This initial alkylation forms an O⁶-chloroethylguanine monoadduct. This adduct is unstable and undergoes an internal rearrangement, where the chloroethyl group forms a secondary covalent bond with the N³ position of a cytosine on the opposing DNA strand. The result is a highly stable DNA interstrand cross-link (ISC) .[5][9]

These ISCs physically prevent the separation of the DNA double helix, thereby blocking the essential processes of DNA replication and transcription.[9][10][11] The cell's inability to synthesize new DNA or RNA leads to the induction of cell cycle arrest and, ultimately, programmed cell death (apoptosis).[8]

Protein Carbamoylation: A Secondary Antineoplastic Effect

The second reactive intermediate, 2-chloroethyl isocyanate, mediates its cytotoxic effects by carbamoylating proteins.[11] This non-enzymatic post-translational modification involves the covalent addition of a carbamoyl group to the free amino groups of proteins, particularly the ε-amino group of lysine residues.[13][14][15]

Carbamoylation can alter the structure and function of targeted proteins.[13][14] While this mechanism is considered secondary to DNA cross-linking, it contributes to this compound's overall efficacy by inhibiting several key enzymatic processes, including those involved in DNA repair.[7][11] This inhibition of repair enzymes potentiates the lethal effects of the DNA damage caused by alkylation.[8][16]

The Landscape of this compound Resistance in GBM

Despite its ability to penetrate the BBB, the clinical efficacy of this compound is often limited by both intrinsic and acquired resistance in GBM cells.[6] Understanding these mechanisms is paramount for developing strategies to overcome them.

O⁶-Methylguanine-DNA Methyltransferase (MGMT): The Master Regulator of Resistance

The most significant mechanism of resistance to this compound is mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[3][6] MGMT is a "suicide enzyme" that directly reverses alkylation damage at the O⁶ position of guanine. It does this by transferring the alkyl group from the DNA onto one of its own cysteine residues, a reaction that irreversibly inactivates the MGMT protein.[3]

High levels of MGMT activity in GBM cells can rapidly repair the initial O⁶-chloroethylguanine monoadducts before they can mature into the cytotoxic interstrand cross-links.[17] This effectively neutralizes the drug's primary mechanism of action.[3][4]

Conversely, low or absent MGMT expression renders tumor cells highly sensitive to this compound.[17] In a significant portion of GBM tumors, the MGMT gene promoter is hypermethylated, an epigenetic modification that silences gene expression.[8] Therefore, MGMT promoter methylation status has emerged as a critical predictive biomarker for response to alkylating agents like this compound and temozolomide.[3][4][8]

Other Contributing Resistance Pathways

-

Defective Mismatch Repair (MMR): While primarily known for correcting base mismatches during replication, the MMR system also plays a role in recognizing certain types of DNA damage and signaling for apoptosis.[6] A deficient MMR pathway can lead to tolerance of DNA adducts, thereby contributing to resistance.[6]

-

Glioblastoma Stem Cells (GSCs): A subpopulation of cells within the tumor, known as GSCs, exhibits stem-like properties and is often highly resistant to chemotherapy and radiation.[5] This resistance is attributed to several factors, including an inherently enhanced capacity for DNA damage repair and the expression of drug efflux transporters that actively pump chemotherapeutic agents out of the cell.[5][6]

Experimental Protocols for Investigating this compound's Effects

To rigorously study the mechanism of action of this compound in a research setting, a series of validated assays are required. The choice of each protocol is guided by the specific molecular event being investigated, from initial cytotoxicity to the specific type of DNA damage induced.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Causality and Rationale: The foundational step is to determine the drug's cytotoxic effect on GBM cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[18] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of drug potency.[19][20]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate GBM cells (e.g., U87MG, T98G) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the this compound-containing medium to each well. Include vehicle-only (e.g., DMSO-containing medium) wells as a control.

-

Incubation: Incubate the cells with the drug for a defined period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

| GBM Cell Line | This compound IC₅₀ (µM) | Reference |

| U87MG | 54.40 (in combination with let-7a-3p mimic) | [21] |

| U937 (Human) | 12.3 | [22] |

| MCF7 (Breast Cancer) | 27.18 ± 1.4 | [19][20] |

| HT29 (Colon Cancer) | 56.23 ± 3.3 | [19][20] |

| Table 1: Representative IC₅₀ values for this compound in various cancer cell lines. |

Analysis of DNA Interstrand Cross-Linking (Alkaline Elution Assay)

-

Causality and Rationale: This technique is a self-validating system for the primary mechanism of bifunctional alkylating agents. Its principle is based on the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.[23][24] Intact, single-stranded DNA elutes relatively quickly. However, the presence of interstrand cross-links covalently holds the two strands together, creating a much larger molecule that elutes very slowly.[23] The degree of DNA retention on the filter is directly proportional to the frequency of cross-links, providing a quantitative measure of this compound's primary DNA lesion.[17]

-

Step-by-Step Protocol Outline:

-

Cell Treatment: Treat GBM cells with varying concentrations of this compound for a specific duration (e.g., 2 hours).

-

Radiolabeling (Optional but common): Cells are often pre-labeled with a radioactive tracer like ¹⁴C-thymidine to allow for sensitive quantification of eluted DNA.

-

Cell Lysis: Lyse the cells directly on a polycarbonate filter using a detergent solution.

-

Alkaline Elution: Elute the DNA from the filter using a high pH buffer (e.g., pH 12.1). The high pH denatures the DNA into single strands.

-

Fraction Collection: Collect the eluted DNA in fractions over several hours.

-

Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate compared to the control indicates the presence of interstrand cross-links.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Causality and Rationale: Since DNA damage is a potent trigger for cell cycle checkpoints, it is essential to verify that this compound induces cell cycle arrest in GBM cells. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.[25] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle: G₀/G₁, S, and G₂/M.[25] Treatment with this compound is expected to cause an accumulation of cells in the G₂/M phase, consistent with the cell cycle arrest triggered by DNA damage.[26]

-

Step-by-Step Methodology:

-

Treatment: Treat GBM cells with this compound at a relevant concentration (e.g., near the IC₅₀) for 24-48 hours. Include a vehicle-treated control group.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

-

Conclusion and Future Directions

This compound's efficacy against glioblastoma multiforme lies in its dual ability to induce lethal DNA interstrand cross-links and inhibit cellular processes through protein carbamoylation. Its lipophilic nature makes it a valuable tool for penetrating the blood-brain barrier. However, its therapeutic potential is significantly hampered by robust resistance mechanisms, primarily orchestrated by the DNA repair enzyme MGMT.

The future of GBM therapy will likely involve strategic combinations aimed at circumventing these resistance pathways. This includes:

-

Combination with MGMT Inhibitors: Clinical trials have explored the co-administration of this compound with MGMT inhibitors, such as O⁶-benzylguanine, to deplete the tumor's DNA repair capacity and re-sensitize it to the drug.[9][27]

-

Synergy with Other Therapies: Combining local this compound delivery (wafers) with systemic temozolomide and radiation is an aggressive multimodal approach that may leverage different resistance mechanisms.[1][28]

-

Targeting DNA Damage Response (DDR) Pathways: As our understanding of the broader DDR network grows, inhibitors of key checkpoint kinases (Chk1, Chk2) or other repair proteins may be used to potentiate the effects of DNA-damaging agents like this compound.[29]

By continuing to dissect the intricate molecular interactions between this compound and the complex biology of GBM, the scientific community can develop more rational, effective, and personalized therapeutic strategies for patients with this devastating disease.

References

-

This compound: Promising Drug for Treatment of Glioma. ResearchGate. [Link]

-

This compound. BioPharma Notes. [Link]

-

This compound (BiCNU, Gliadel wafer) and Lomustine. Oncology. [Link]

-

What is the mechanism of this compound?. Patsnap Synapse. [Link]

-

Understanding this compound (BCNU): A Key Alkylating Agent in Cancer Therapy. Papancare. [Link]

-

Glioblastoma Multiforme Therapy and Mechanisms of Resistance. MDPI. [Link]

-

This compound. Wikipedia. [Link]

-

DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase. PMC, NIH. [Link]

-

DNA Cross-Linking Responses of Human Malignant Glioma Cell Strains to Chloroethylnitrosoureas, Cisplatin, and Diaziquone. Cancer Research, AACR Journals. [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. YouTube. [Link]

-

Drug resistance in glioblastoma: Challenges, mechanisms and therapeutic strategies (Review). PMC, PubMed Central. [Link]

-

Mechanisms of Resistance and Current Treatment Options for Glioblastoma Multiforme (GBM). MDPI. [Link]

-

Mechanisms of Chemoresistance in Malignant Glioma. PMC, PubMed Central, NIH. [Link]

-

Combined Theoretical and Experimental Investigations: Design, Synthesis, Characterization, and In Vitro Cytotoxic Activity Assessment of a Complex of a Novel Ureacellobiose Drug Carrier with the Anticancer Drug this compound. MDPI. [Link]

-

Let-7a-3p overexpression increases chemosensitivity to this compound and synergistically promotes autophagy and suppresses cell survival in U87MG glioblastoma cancer cells. PubMed. [Link]

-

DNA cross-linking responses of human malignant glioma cell strains to chloroethylnitrosoureas, cisplatin, and diaziquone. PubMed. [Link]

-

MTT assay was used to determine the IC50 of this compound, separately or... ResearchGate. [Link]

-

The cytotoxicity assay (IC 50 values (µM)) performed for the analyzed molecules. ResearchGate. [Link]

-

Mechanism Identified for Drug Resistance in Glioblastoma Brain Tumors. Duke Department of Neurosurgery. [Link]

-

This compound as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. Frontiers. [Link]

-

Cell-cycle, phase-specific cell killing by this compound in sensitive and resistant cells. PubMed. [Link]

-

Cell cycle analysis in C6 glioma cells. Cells were analyzed by flow... ResearchGate. [Link]

-

This compound as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. PMC, PubMed Central. [Link]

-

(PDF) this compound: Promising Drug for Treatment of Glioma. ResearchGate. [Link]

-

DNA interstrand crosslinking and strand break repair in human glioma cell lines of varying [1,3-bis(2-chloroethyl)-1-nitrosourea] resistance. PubMed. [Link]

-

The DNA damage/repair cascade in glioblastoma cell lines after chemotherapeutic agent treatment. Ovid. [Link]

-

Chemotherapeutic Drugs: DNA Damage and Repair in Glioblastoma. MDPI. [Link]

-

This compound as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

-

DNA Damage Repair in Glioblastoma: A Novel Approach to Combat Drug Resistance. PMC. [Link]

-

DNA Damage Repair in Brain Tumor Immunotherapy. PMC, NIH. [Link]

-

Phase I trial of this compound plus O6-benzylguanine for patients with recurrent or progressive malignant glioma. PubMed. [Link]

-

First-line treatment of malignant glioma with this compound implants followed by concomitant radiochemotherapy: a multicenter experience. PubMed. [Link]

-

CoOccurrence - this compound - cell cycle. BioKB. [Link]

-

1675-Glioma high grade recurrent this compound SUPERSEDED. eviQ. [Link]

-

Leukemia cells are sensitized to temozolomide, this compound and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase. PMC, PubMed Central. [Link]

-

[Carbamylation of proteins--mechanism, causes and consequences]. PubMed. [Link]

-

Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers. [Link]

-

(PDF) DNA Damage Repair in Glioblastoma: A Novel Approach to Combat Drug Resistance. ResearchGate. [Link]

-

Carbamylation of Proteins. IonSource. [Link]

-

Carbamoylation versus carbamylation of the amino groups of proteins... ResearchGate. [Link]

Sources

- 1. Frontiers | this compound as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Glioblastoma Multiforme Therapy and Mechanisms of Resistance | MDPI [mdpi.com]

- 4. Drug resistance in glioblastoma: Challenges, mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Chemoresistance in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - BioPharma Notes [biopharmanotes.com]

- 8. Oncology [pharmacology2000.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 14. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 16. DNA interstrand crosslinking and strand break repair in human glioma cell lines of varying [1,3-bis(2-chloroethyl)-1-nitrosourea] resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Let-7a-3p overexpression increases chemosensitivity to this compound and synergistically promotes autophagy and suppresses cell survival in U87MG glioblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined Theoretical and Experimental Investigations: Design, Synthesis, Characterization, and In Vitro Cytotoxic Activity Assessment of a Complex of a Novel Ureacellobiose Drug Carrier with the Anticancer Drug this compound | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. DNA cross-linking responses of human malignant glioma cell strains to chloroethylnitrosoureas, cisplatin, and diaziquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 27. Phase I trial of this compound plus O6-benzylguanine for patients with recurrent or progressive malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. First-line treatment of malignant glioma with this compound implants followed by concomitant radiochemotherapy: a multicenter experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

BCNU (Carmustine): A Duality of DNA Alkylation and Cellular Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Guide to Interstrand Cross-linking, DNA Repair, and Therapeutic Inhibition

Abstract

Carmustine (BCNU), a member of the nitrosourea class of chemotherapeutics, remains a cornerstone in the treatment of aggressive malignancies such as glioblastoma multiforme and lymphomas, largely due to its high lipophilicity and ability to cross the blood-brain barrier.[1][2] Its clinical efficacy is derived from its function as a potent bifunctional alkylating agent, which culminates in the formation of cytotoxic DNA interstrand cross-links (ICLs).[1][3][4][5] These lesions physically obstruct fundamental cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6][7][8] However, the therapeutic potential of BCNU is frequently undermined by sophisticated cellular DNA repair mechanisms, which constitute the principal axis of clinical drug resistance. This guide provides an in-depth exploration of the molecular mechanism of BCNU-induced DNA damage, the intricate DNA repair pathways that counteract its effects, and the pharmacological strategies employed to inhibit these repair systems, thereby enhancing therapeutic efficacy. We will delve into the core biochemistry of ICL formation, the pivotal role of O6-methylguanine-DNA methyltransferase (MGMT) in direct damage reversal, and the complex interplay of pathways such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR) in resolving established cross-links. Furthermore, this guide presents detailed, field-proven experimental protocols for quantifying BCNU-induced DNA damage and cellular repair capacity, providing researchers with the practical tools necessary to investigate this critical nexus of cancer therapy.

Part 1: The Core Mechanism of BCNU-Induced DNA Damage

The cytotoxicity of BCNU is not inherent to the parent molecule but is a consequence of its spontaneous, non-enzymatic decomposition under physiological conditions (pH > 7).[1][9] This decomposition initiates a cascade that leads to the formation of the ultimate cytotoxic lesion, the DNA interstrand cross-link.

1.1. Generation of Reactive Electrophiles Upon entering the physiological environment, BCNU degrades to form a 2-chloroethyl diazonium hydroxide intermediate. This unstable compound, in turn, yields a highly reactive 2-chloroethyl carbonium ion.[1][10] This electrophile is the primary agent responsible for the initial alkylation of DNA.

1.2. Two-Step Formation of Interstrand Cross-Links (ICLs) The process of forming the lethal ICL is a sequential, two-step reaction:

-

Initial Monoadduct Formation: The 2-chloroethyl carbonium ion preferentially attacks nucleophilic sites on DNA bases. The most clinically significant of these initial lesions is the formation of an O6-chloroethylguanine monoadduct.[1][7][8] Alkylation can also occur at other sites, such as the N7 position of guanine, but the O6 adduct is the critical precursor to the ICL.[1]

-

Conversion to a Cytotoxic ICL: The O6-chloroethylguanine adduct is unstable. It undergoes a rapid intramolecular rearrangement, displacing the chloride ion to form a reactive cyclic intermediate. This intermediate then covalently bonds with a nucleophilic site on the opposing DNA strand, most commonly the N1 position of guanine or the N3 position of cytosine.[5][10][11] This second reaction creates a stable, covalent bridge between the two strands of the DNA double helix—the interstrand cross-link.

This ICL is a formidable obstacle for the cell, physically preventing the strand separation required for DNA replication and transcription, leading to stalled replication forks, double-strand breaks, and the induction of apoptosis.[6][8][12]

Part 2: The Cellular Countermeasure: DNA Repair and Resistance

The efficacy of BCNU is a direct function of the cell's ability to repair the DNA damage it inflicts. Tumor cells with robust DNA repair capabilities exhibit significant resistance to BCNU therapy.[7][13][14] These repair mechanisms can be broadly divided into two categories: pre-emptive repair of the initial monoadduct and post-hoc repair of the established ICL.

2.1. The Primary Defense: Direct Reversal by MGMT The most critical determinant of BCNU resistance is the expression level of O6-methylguanine-DNA methyltransferase (MGMT).[14][15][16]

-

Mechanism of Action: MGMT is a "suicide" repair protein that directly reverses alkylation damage at the O6 position of guanine.[16] It functions by transferring the chloroethyl group from the O6-chloroethylguanine adduct to a cysteine residue within its own active site.[7][8][17] This action restores the guanine base to its native state, thereby preventing the formation of the ICL.

-

Suicide Inactivation: The transfer of the alkyl group is irreversible and results in the inactivation and subsequent degradation of the MGMT protein.[16][17] Therefore, a cell's capacity to resist BCNU is stoichiometrically limited by the number of available MGMT molecules.

-

Clinical Relevance: High levels of MGMT expression in tumors, such as glioblastoma, are strongly correlated with poor response to BCNU and other alkylating agents.[13][14][15] Conversely, tumors with low or silenced MGMT expression (often via promoter methylation) are significantly more sensitive to treatment.

2.2. Repairing the Unrepaired: The ICL Repair Network In cells with low MGMT activity or when the MGMT pool is exhausted, ICLs will form. The repair of these complex lesions requires a coordinated effort from multiple DNA repair pathways, primarily revolving around the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[12][18][19][20]

-

Damage Recognition: The ICL creates a significant distortion in the DNA helix, which is recognized by cellular machinery, often when a replication fork stalls at the lesion.[18]

-

"Unhooking" the Cross-link: The process begins with dual incisions made on one of the DNA strands on either side of the cross-link. This critical "unhooking" step is performed by NER endonucleases, particularly the ERCC1-XPF complex.[18][19] This action releases the covalent linkage between the two strands but leaves a single-strand gap and a DNA double-strand break (DSB).

-

Translesion Synthesis (TLS): Specialized, low-fidelity DNA polymerases are recruited to synthesize DNA across the unhooked adduct, filling the gap.[6][19]

-

Double-Strand Break Repair: The DSB generated during the unhooking process is then repaired, primarily through the high-fidelity HR pathway, which uses the undamaged sister chromatid as a template to ensure error-free restoration of the genetic sequence.[18][19]

-

Excision of the Remnant: Finally, the remaining adduct attached to the other strand is removed by the NER pathway.

Part 3: Key Experimental Methodologies

Validating the mechanism of action and resistance in a laboratory setting requires robust and reproducible assays. Here, we detail two foundational protocols for studying BCNU's effects.

3.1. Protocol: Modified Alkaline Comet Assay for ICL Detection

The comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. The standard alkaline version detects single-strand breaks. A modification is required to detect ICLs, which relies on measuring the reduction in DNA migration after inducing a known quantity of strand breaks.[21][22][23]

-

Causality Behind Experimental Choices: ICLs act as physical tethers, preventing the DNA from unwinding and migrating during electrophoresis. By first inducing a controlled number of single-strand breaks (typically with a fixed dose of ionizing radiation), we create a baseline level of DNA migration (a "comet tail"). The presence of ICLs will then reduce the extent of this migration in a dose-dependent manner. This differential migration is the quantitative readout for cross-linking.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., human glioblastoma U87 cells) and allow them to adhere. Treat with a dose range of BCNU (e.g., 0-100 µM) for a defined period (e.g., 2 hours). Include a negative control (vehicle only).

-

Cell Harvest and Embedding: Harvest cells by trypsinization, wash with PBS, and resuspend at ~1x10^5 cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 90 µL of 0.7% low-melting-point agarose at 37°C. Immediately pipette onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice for 10 minutes.

-

Lysis: Gently remove the coverslip and immerse slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Irradiation (Induction of Strand Breaks): After lysis, wash slides gently in PBS. Place slides on ice and irradiate with a fixed dose of X-rays (e.g., 5 Gy) to introduce single-strand breaks. This step is critical and must be applied to all slides, including controls.

-

Alkaline Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently remove slides and neutralize by washing 3 times (5 minutes each) with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope. Capture images and quantify using specialized software (e.g., Comet Assay IV, OpenComet). The primary metric is the Tail Moment (Tail DNA % x Tail Length). A decrease in the Tail Moment in BCNU-treated cells compared to irradiated-only controls indicates the presence of ICLs.

3.2. Data Presentation: Quantifying BCNU Sensitivity

The interplay between BCNU's cytotoxic potential and a cell's repair capacity can be summarized by comparing the drug's IC50 (half-maximal inhibitory concentration) with the MGMT activity across different cell lines.

| Cell Line | Primary Tumor Type | MGMT Status | MGMT Activity (fmol/mg protein) | BCNU IC50 (µM) |

| U87 MG | Glioblastoma | Methylated (Low) | < 5 | ~25 |

| T98G | Glioblastoma | Unmethylated (High) | > 200 | > 150 |

| SF-767 | Glioblastoma | Unmethylated (High) | ~180 | ~140 |

| A549 | Lung Carcinoma | Methylated (Low) | ~10 | ~30 |

This table presents representative data to illustrate the strong inverse correlation between MGMT activity and BCNU sensitivity.

Part 4: Therapeutic Strategy: Inhibition of DNA Repair

Given that DNA repair, particularly by MGMT, is the primary mechanism of resistance, a logical therapeutic strategy is to inhibit this pathway to sensitize cancer cells to BCNU.

4.1. Inactivation of MGMT with O6-Benzylguanine (O6-BG) The most well-characterized inhibitor of MGMT is O6-benzylguanine (O6-BG).[14][16]

-

Mechanism of Inhibition: O6-BG is a pseudosubstrate for MGMT. The enzyme recognizes O6-BG and attempts to "repair" it by transferring the benzyl group to its active site cysteine.[8][16][17] This reaction results in the irreversible covalent modification and inactivation of the MGMT protein.[17][24]

-

Therapeutic Application: By pre-treating MGMT-proficient (BCNU-resistant) tumor cells with O6-BG, the cellular pool of MGMT can be depleted.[14][25] Subsequent administration of BCNU will then be significantly more effective, as the initial O6-chloroethylguanine adducts cannot be repaired and will proceed to form cytotoxic ICLs. This approach effectively converts a resistant phenotype into a sensitive one.

Conclusion and Future Perspectives

The clinical utility of BCNU is dictated by a delicate balance between its ability to induce lethal DNA interstrand cross-links and the tumor's capacity to repair this damage. The DNA repair protein MGMT stands as the principal gatekeeper of resistance, capable of pre-emptively reversing the damage before it becomes irreversible. For cells lacking sufficient MGMT, a complex network of repair pathways, including NER and HR, provides a second line of defense.

Understanding this dynamic is paramount for drug development and clinical application. The use of repair inhibitors, exemplified by O6-BG, provides a clear path forward for overcoming intrinsic and acquired resistance to BCNU. Future research will likely focus on:

-

Personalized Medicine: Stratifying patients based on the MGMT promoter methylation status of their tumors to predict BCNU sensitivity.

-

Novel Inhibitors: Developing next-generation inhibitors that can target not only MGMT but also key nodes in the ICL repair pathway, such as components of the Fanconi Anemia or Homologous Recombination machinery.

-

Combination Therapies: Rationally combining BCNU with other DNA damaging agents or targeted therapies (e.g., PARP inhibitors) to induce synthetic lethality and circumvent resistance.

By continuing to dissect the intricate molecular conversations between DNA damage and repair, the scientific community can further refine the use of venerable drugs like BCNU and design more effective therapeutic strategies for combating aggressive cancers.

References

-

Title: DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells Source: SpringerLink URL: [Link]

-

Title: Validation of the in vitro comet assay for DNA cross-links and altered bases detection Source: SpringerLink URL: [Link]

-

Title: Contribution of O6-methylguanine-DNA methyltransferase to resistance to 1,3-(2-chloroethyl)-1-nitrosourea in human brain tumor-derived cell lines Source: PubMed URL: [Link]

-

Title: Formation and Repair of Interstrand Cross-Links in DNA Source: PubMed Central URL: [Link]

-

Title: Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling Source: PubMed URL: [Link]

-

Title: DNA Interstrand Crosslink Repair in Mammalian Cells Source: PubMed Central URL: [Link]

-

Title: Detection of DNA-crosslinking agents with the alkaline comet assay Source: PubMed URL: [Link]

-

Title: Schematic outline of the repair of DNA interstrand crosslinks (ICLs) Source: ResearchGate URL: [Link]

-

Title: Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay Source: SpringerLink URL: [Link]

-

Title: this compound (BCNU) Source: Cancer Research UK URL: [Link]

-

Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: Pharmacology of this compound (Bicnu) Source: YouTube URL: [Link]

-

Title: DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP Source: PubMed Central URL: [Link]

-

Title: Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity Source: PubMed URL: [Link]

-

Title: Interstitial chemotherapy with biodegradable BCNU (Gliadel®) wafers in the treatment of malignant gliomas Source: PubMed Central URL: [Link]

-

Title: Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay Source: ResearchGate URL: [Link]

-

Title: Illustration of the mechanism of action of the alkylating agent BCNU on a tumor cell Source: ResearchGate URL: [Link]

-

Title: Nitrosourea Chemotherapeutic Agents Source: National Toxicology Program, Department of Health and Human Services URL: [Link]

-

Title: Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling Source: ResearchGate URL: [Link]

-

Title: Mechanisms of Vertebrate DNA Interstrand Cross-Link Repair Source: Annual Reviews URL: [Link]

-

Title: Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions Source: Ovid URL: [Link]

-

Title: Identifying active and inhibitor-resistant MGMT variants for gene therapy Source: PubMed Central URL: [Link]

-

Title: Mechanism of this compound decomposition step 2 Source: ResearchGate URL: [Link]

-

Title: Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications Source: JoVE URL: [Link]

-

Title: Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay Source: Bio-protocol URL: [Link]

-

Title: O6-Methylguanine-DNA Methyltransferase (MGMT) Transfectants of a 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)-sensitive Colon Cancer Cell Line Selectively Repopulate Heterogeneous MGMT+/MGMT- Xenografts after BCNU and O6-Benzylguanine plus BCNU Source: AACR Journals URL: [Link]

-

Title: DNA repair and the contribution to chemotherapy resistance Source: PubMed Central URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy Source: PubMed Central URL: [Link]

-

Title: The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma Source: PubMed Central URL: [Link]

-

Title: this compound-resistant cancer cells are sensitized to temozolomide as a result of enhanced mismatch repair during the development of this compound resistance Source: PubMed URL: [Link]

-

Title: Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms Source: Oncotarget URL: [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contribution of O6-methylguanine-DNA methyltransferase to resistance to 1,3-(2-chloroethyl)-1-nitrosourea in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interstitial chemotherapy with biodegradable BCNU (Gliadel®) wafers in the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carmustine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmustine, or 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), stands as a cornerstone in the chemotherapy of malignant brain tumors and other neoplasms, primarily due to its high lipophilicity and ability to traverse the blood-brain barrier.[1][2][3] Its therapeutic efficacy is derived from its function as a bifunctional alkylating and carbamoylating agent.[4][5] However, its clinical utility is hampered by inherent chemical instability, systemic toxicity, and the emergence of chemoresistance.[6][7][8] This has catalyzed extensive research into the synthesis of this compound derivatives designed to refine its therapeutic index. This guide provides a comprehensive exploration of the synthetic strategies for this compound and its analogs, delves into their critical chemical properties, elucidates structure-activity relationships, and discusses the molecular basis of their antitumor activity and associated resistance mechanisms.

The this compound Scaffold: Mechanism and Clinical Context

This compound is a member of the nitrosourea class of antineoplastic agents.[9] Its mechanism of action is multifaceted, stemming from its spontaneous, non-enzymatic decomposition under physiological conditions.[4][5] This degradation is the critical activation step, yielding two primary reactive species: a 2-chloroethyldiazonium hydroxide, which evolves into a highly electrophilic chloroethyl carbonium ion, and a 2-chloroethyl isocyanate.[1]

-

DNA Alkylation: The chloroethyl carbonium ion is a potent alkylating agent that attacks nucleophilic sites on DNA bases, predominantly the O⁶ and N⁷ positions of guanine.[1][3] This leads to the formation of monoadducts and, crucially, interstrand and intrastrand DNA cross-links.[1][10] These cross-links physically obstruct the separation of DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering apoptosis.[10][11]

-

Protein Carbamoylation: The 2-chloroethyl isocyanate reacts with the amine groups of proteins, notably lysine residues.[3][11] This carbamoylation can inactivate key enzymes, including those involved in DNA repair, such as O⁶-alkylguanine-DNA alkyltransferase (MGMT).[1][9] Inhibition of DNA repair enzymes prevents the removal of alkyl adducts from DNA, synergistically enhancing the cytotoxicity of the alkylating damage.[1] Carbamoylation of other proteins like glutathione reductase and thioredoxin reductase also contributes to cellular stress.[12]

This dual mechanism of action makes this compound a potent cytotoxic agent. Its high lipid solubility allows it to effectively cross the blood-brain barrier, establishing it as a primary treatment for brain cancers such as glioblastoma multiforme, astrocytoma, and medulloblastoma.[2][4][10] It is also employed in treating multiple myeloma and lymphomas.[9]

Visualization: this compound's Mechanism of Action

The diagram below illustrates the decomposition of this compound and the subsequent alkylation and carbamoylation pathways that lead to cancer cell death.

Caption: Decomposition of this compound into its reactive alkylating and carbamoylating species and their cytotoxic effects.

Synthesis of this compound and its Derivatives

The synthesis of nitrosoureas generally follows a two-step process: formation of a urea precursor followed by nitrosation. Modern synthetic protocols have been optimized for yield, purity, and safety, avoiding hazardous reagents like phosgene.[13]

General Synthetic Pathway

A common and efficient method for preparing the this compound precursor, 1,3-bis(2-chloroethyl)urea, involves the reaction of 2-chloroethylamine with a carbonyl-inserting reagent like 1,1'-carbonyldiimidazole (CDI).[13] The subsequent nitrosation is typically achieved using a metal nitrite in an acidic medium.[14]

Caption: General two-step synthesis of this compound from 2-chloroethylamine.

Experimental Protocol: Two-Phase Nitrosation of 1,3-bis(2-chloroethyl)urea

This protocol is adapted from patented methods that improve product purity and yield by performing the nitrosation in a two-phase system.[14] The precursor is largely insoluble in the organic phase, while the final this compound product is highly soluble, facilitating an extractive reaction and simplifying purification.

Materials:

-

1,3-bis(2-chloroethyl)urea

-

Dichloromethane (DCM) or other non-miscible chlorinated solvent

-

Sulfuric acid (aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A two-phase system is prepared by combining an aqueous solution of sulfuric acid and dichloromethane in a reaction vessel equipped with a stirrer. The system is cooled to 5-10°C in an ice bath.

-

Precursor Addition: 1,3-bis(2-chloroethyl)urea is added to the cooled, stirring biphasic mixture.

-

Nitrosation: An aqueous solution of sodium nitrite is added dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 15°C. The reaction is allowed to proceed for 1-2 hours with vigorous stirring.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic (DCM) layer, now containing the this compound product, is separated.

-

Washing: The organic layer is washed sequentially with cold water and a cold sodium bicarbonate solution to remove residual acid and unreacted nitrite.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator at low temperature (<30°C) to yield this compound as a pale yellow solid or oil.

Causality Behind Choices:

-

Two-Phase System: Using a non-miscible organic solvent in which the product is soluble but the reactant is not drives the reaction to completion and continuously removes the product from the aqueous phase, preventing degradation.[14]

-

Low Temperature: The nitrosation reaction is exothermic, and this compound is thermally labile. Maintaining a low temperature is critical to prevent decomposition of the product and minimize side reactions.[15]

-

Acidic Conditions: The acid protonates the nitrite to form nitrous acid (HNO₂), the active nitrosating agent in the reaction.

Synthesis of Key this compound Derivatives

The rationale for synthesizing this compound derivatives is to improve its therapeutic properties, such as enhancing tumor selectivity, increasing aqueous solubility, or overcoming resistance.

| Derivative Class | Synthetic Strategy & Rationale | Key References |

| Disaccharide Derivatives | The urea precursor is synthesized from a glycosylamine. This is followed by reaction with 2-chloroethyl isocyanate and then nitrosation. The sugar moiety is intended to increase water solubility and potentially target glucose transporters overexpressed on cancer cells.[16] | [16] |

| Steroidal Derivatives | A steroid backbone (e.g., estradiol) is functionalized with an amine, which is then converted to a nitrosourea. This strategy aims to target hormone-receptor-positive cancers, such as certain breast cancers.[17] | [17] |

| Bioreductive Analogs | A nitroaromatic group is incorporated into the molecule. In the hypoxic environment of tumors, the nitro group can be enzymatically reduced, triggering the release of the active alkylating agent. This provides tumor-selective activation.[18][19] | [18][19][20] |

| Spin-Labeled Derivatives | A stable nitroxide radical (spin label) is incorporated. These derivatives allow for the study of drug distribution and metabolism using Electron Spin Resonance (ESR) spectroscopy, while retaining antitumor activity.[21] | [21] |

| Drug Carrier Conjugates | This compound is complexed with a carrier molecule, such as ureacellobiose. This approach aims to improve stability and modulate the drug's release profile and cytotoxicity.[22] | [22] |

Chemical Properties and Stability

The clinical performance of this compound is intrinsically linked to its chemical properties, particularly its stability.

Physicochemical Properties

| Property | Value/Description | Significance | Key References |

| Appearance | Pale yellow or orange-yellow solid/flakes. | Visual indicator of product integrity. | [9][10][23] |

| Molecular Formula | C₅H₉Cl₂N₃O₂ | - | [9][24] |

| Molecular Weight | 214.05 g/mol | - | [9][23] |

| Melting Point | ~30-32°C | Very low melting point; liquefaction indicates decomposition. Requires refrigerated storage. | [15][23][25] |

| Solubility | Highly soluble in ethanol (~100 mM) and DMSO (~25 mM).[24] Low solubility in water (<1 mg/mL).[23] | High lipophilicity is crucial for crossing the blood-brain barrier. | [2][4][23][24] |

| LogP | 1.53 | Quantifies its lipophilic character. | [9] |

| Stability | Thermally labile and highly unstable in aqueous solutions, especially at pH > 7. Most stable at pH 4.[23][26] | Dictates formulation, storage (refrigeration), and administration requirements. Rapid in vivo degradation is required for activation. | [15][23][26] |

Degradation and Inactivation

The degradation of this compound is a complex process that is essential for its bioactivation but also presents significant formulation challenges.

-

pH Dependence: The degradation rate is highly dependent on pH. It exhibits both general acid and specific base catalysis, with minimum degradation occurring in a slightly acidic pH range (around pH 4).[26] In basic solutions (pH > 7), decomposition is rapid.[23]

-

Aqueous Instability: In aqueous solutions, the half-life of this compound is short.[15] Reconstituted solutions for intravenous administration are typically stable for only a few hours at room temperature.[27]

-

Decomposition Products: The breakdown of this compound yields several products, including 2-chloroethanol, acetaldehyde, and derivatives of 2-chloroethyl isocyanate.[15][28]

Structure-Activity Relationships (SAR)

SAR studies on nitrosoureas have provided critical insights for the design of new derivatives:

-

The N-nitroso Group: This is the key functional group responsible for the generation of the DNA alkylating species. Its removal eliminates cytotoxic activity.

-

The 2-Chloroethyl Group: The presence of at least one 2-chloroethyl group attached to the nitrosated nitrogen is essential for DNA cross-linking activity. The chlorine atom acts as a leaving group, facilitating the alkylation reaction.

-

The Non-Nitrosated Nitrogen Substituent: The nature of the substituent on the N³ nitrogen significantly impacts the molecule's properties.

-

Lipophilicity: A lipophilic group (like the second chloroethyl group in this compound or a cyclohexyl group in lomustine) enhances the ability to cross the blood-brain barrier.[2]

-

Carbamoylating Activity: This substituent influences the reactivity of the isocyanate generated upon decomposition, affecting the degree of protein carbamoylation.

-

Targeting: Attaching moieties like sugars or steroids can direct the drug to specific cell types or receptors.[16][17]

-

Computational QSAR studies have also been employed, using descriptors like the electrophilicity index to quantitatively model the interaction between this compound derivatives and DNA, further guiding rational drug design.[29]

Mechanisms of Resistance

The clinical efficacy of this compound is often limited by the development of chemoresistance, which can be intrinsic or acquired.

-

Enhanced DNA Repair: The primary mechanism of resistance is the overexpression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT, also known as AGT).[1] MGMT directly reverses alkylation at the O⁶ position of guanine by transferring the alkyl group to one of its own cysteine residues.[1] High levels of MGMT activity can rapidly repair DNA adducts before they can form cytotoxic cross-links. This has led to the clinical strategy of co-administering this compound with MGMT inhibitors like O⁶-benzylguanine.[10]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) membrane transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration below the therapeutic threshold.[8][30]

-

Altered Cellular Pathways: Resistance can also arise from enhanced detoxification pathways (e.g., involving glutathione), alterations in mismatch repair (MMR) pathways, and defects in apoptotic signaling that allow cells to tolerate higher levels of DNA damage.[6][8]

Conclusion and Future Directions

This compound remains a vital chemotherapeutic agent, especially in neuro-oncology. Its unique ability to alkylate DNA and inactivate repair enzymes through carbamoylation provides a powerful antitumor effect. However, its challenging chemical properties and the evolution of robust resistance mechanisms necessitate continued innovation. The future of nitrosourea-based therapeutics lies in the rational design of novel derivatives. Strategies focusing on tumor-selective activation (e.g., bioreductive drugs), improved drug delivery systems to enhance stability and targeting, and combination therapies that counteract resistance mechanisms hold the greatest promise for expanding the clinical utility of this important class of anticancer agents.

References

- This compound - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_JcnVNUGxiDjtB-VDDUj4lkHDt6fnh3agkp_M5FhzZdIDj4s_PFfimoVBYFr_8qcdI3U0fuBwE-Q49Ixh0IQaV2bF7x6O7RibEElwFDI0H7YQrSYHnUNJEcmgd9OsTYrPDgw=]

- What is the mechanism of this compound? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv-ro_Gp1NFVG-Bvt9WBKwM7KXHwGj2fPfVj_OZIlCQ6gZmCOHwJXpMQvs-KugqkcF3j5UoFU2KREwOQSKFt0N3xsYMLbKIktvnvxZ8sLSLOrD4u9m2mg9sceLCpqRDDT5eHLwlOqhaYRVEdGUlXlY_W4h7_DlB3Ui55-K7xGXkPdU]

- Pharmacology of this compound (Bicnu) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [URL: https://www.youtube.

- This compound - LiverTox - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548034/]

- DRUG NAME: this compound - BC Cancer. [URL: http://www.bccancer.bc.ca/drug-database-site/Drug%20Index/Carmustine_monograph_1Aug2025.pdf]

- This compound - New Drug Approvals. [URL: https://www.newdrugapprovals.org/carmustine/]

- Nitro reduction as an electronic switch for bioreductive drug activation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8617511/]

- A new class of nitrosoureas. 4. Synthesis and antitumor activity of disaccharide derivatives of 3,3-disubstituted 1-(2-chloroethyl) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7262961/]

- Synthesis and study of spin-labeled nitrosoureas - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3044991/]

- [Synthesis of new nitrosoureas] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2488253/]

- PRODUCT MONOGRAPH. [URL: https://pdf.hres.ca/dpd_pm/00041603.PDF]

- Synthesis of steroidal nitrosoureas with antitumor activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/106120/]

- This compound-resistant cancer cells are sensitized to temozolomide as a result of enhanced mismatch repair during the development of this compound resistance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18430800/]

- This compound | C5H9Cl2N3O2 | CID 2578 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2578]

- PRODUCT INFORMATION - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/15775.pdf]

- US6096923A - Process for the preparation of nitrosourea compounds - Google Patents. [URL: https://patents.google.

- Degradation of this compound in aqueous media - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7153675/]

- A simple and sensitive APCI-LC-MS method for the detection of the antitumor agent, this compound (BCNU) in rat plasma - ResearchGate. [URL: https://www.researchgate.

- Potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea's toxicity in vitro by two new bioreductive agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8404090/]

- Mechanisms of Drug Resistance in Cancer Chemotherapy. [URL: https://www.karger.com/Article/Abstract/82401]